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Compound of Interest

Compound Name: 5-Bromo-3-nitro-2-pyridone

Cat. No.: B019287 Get Quote

In the competitive landscape of agrochemical research and development, the discovery of

novel, effective, and environmentally conscious active ingredients is paramount. Heterocyclic

compounds, particularly those containing the pyridone scaffold, are well-established

pharmacophores known to exhibit a wide range of biological activities, including herbicidal,

fungicidal, and insecticidal properties.[1][2] Within this class, 5-Bromo-3-nitro-2-pyridone
(also known as 5-Bromo-2-hydroxy-3-nitropyridine) emerges as a highly versatile and strategic

building block.[3][4]

The intrinsic reactivity of this molecule is governed by the synergistic effects of its functional

groups. The electron-withdrawing nitro group and the bromine atom significantly influence the

electron density of the pyridine ring, making it an excellent substrate for a variety of chemical

transformations.[3] This heightened reactivity provides a direct pathway for the synthesis of

complex molecular architectures, enabling the development of next-generation crop protection

agents.[3][5] This guide provides a detailed exploration of the synthetic utility of 5-Bromo-3-
nitro-2-pyridone, complete with field-proven insights and detailed experimental protocols for

its application in agrochemical synthesis.

Physicochemical Profile and Handling
A thorough understanding of the starting material's properties is fundamental to its effective use

in synthesis.

Table 1: Physicochemical Properties of 5-Bromo-3-nitro-2-pyridone
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Property Value Source

CAS Number 15862-34-7 [3][4]

Molecular Formula C₅H₃BrN₂O₃ [3][4]

Molecular Weight 218.99 g/mol [3][4]

Appearance Yellow to brown powder [3]

Melting Point 245 - 250 °C [3]

Purity ≥ 99% (HPLC) [3]

| Storage | Store at 0 - 8 °C |[3] |

Core Synthetic Strategies in Agrochemical Design
The strategic placement of the bromo and nitro groups on the 2-pyridone core opens up

several avenues for synthetic diversification. These functional groups serve as versatile

handles for constructing libraries of novel compounds for high-throughput screening.
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Diagram 1: Key Synthetic Pathways A summary of the primary reaction pathways for

derivatizing 5-Bromo-3-nitro-2-pyridone.

Nucleophilic Aromatic Substitution (SNAr) at the C5-
Position
The bromine atom at the 5-position is activated towards nucleophilic displacement. This allows

for the introduction of a wide array of functional groups, including amines, alkoxides, and

thiolates. This pathway is critical for tuning the molecule's lipophilicity, steric profile, and

hydrogen bonding capabilities—all key determinants of biological activity and target-site

binding.

Reduction of the Nitro Group to a Versatile Amino
Moiety
The nitro group can be selectively reduced to an amine (NH₂). This transformation is one of the

most powerful in medicinal and agrochemical chemistry. The resulting 5-bromo-3-amino-2-

pyridone is a key intermediate that can be readily acylated, alkylated, or converted into ureas,

sulfonamides, and other moieties known to confer potent biological activity. This approach is

fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.

Application Protocol 1: Synthesis of a Novel
Pyridone-Amine Derivative via SNAr
This protocol details the displacement of the C5-bromo substituent with a primary amine, a

common step in building more complex agrochemical candidates.

Diagram 2: SNAr Reaction Scheme General scheme for the nucleophilic substitution of the

bromine atom on 5-Bromo-3-nitro-2-pyridone.

Objective: To synthesize a 5-(alkylamino)-3-nitro-2-pyridone derivative as a potential scaffold

for herbicides or fungicides.
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Solvent: Dimethylformamide (DMF) is chosen for its high boiling point and its ability to

dissolve both the polar pyridone starting material and the base.

Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base sufficient

to scavenge the HBr byproduct without promoting unwanted side reactions.

Temperature: Elevated temperature is required to overcome the activation energy for the

SNAr reaction, which is typically higher than for standard SN2 reactions.

Table 2: Reagents and Materials for Protocol 1

Reagent M.W. ( g/mol ) Amount Moles (mmol)

5-Bromo-3-nitro-2-
pyridone

218.99 2.19 g 10.0

Cyclopropylamine 57.10 0.71 g (0.86 mL) 12.5

Potassium Carbonate

(K₂CO₃)
138.21 2.76 g 20.0

| Anhydrous DMF | - | 40 mL | - |

Step-by-Step Methodology:

Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add 5-Bromo-3-nitro-2-pyridone (2.19 g, 10.0 mmol) and

anhydrous potassium carbonate (2.76 g, 20.0 mmol).

Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Begin stirring to create a

suspension.

Reagent Addition: Add cyclopropylamine (0.86 mL, 12.5 mmol) to the suspension at room

temperature using a syringe.

Reaction: Heat the reaction mixture to 90 °C using an oil bath and maintain for 6-8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of

ethyl acetate and hexanes.
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Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold

water. A precipitate should form.

Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum

filtration. Wash the filter cake with cold water (2 x 30 mL) and a small amount of cold diethyl

ether (1 x 20 mL).

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an

ethanol/water mixture to yield the pure 5-(cyclopropylamino)-3-nitro-2-pyridone.

Self-Validation and Characterization:

Expected Yield: 75-85%.

Appearance: Yellow to orange solid.

¹H NMR: Expect disappearance of the pyridone proton singlet and appearance of new

signals corresponding to the cyclopropyl group and the N-H proton.

Mass Spectrometry (ESI-MS): Calculate the expected m/z for the product [M+H]⁺ and [M-H]⁻

to confirm its identity.

Application Protocol 2: Reduction of the Nitro Group
and Amide Coupling
This two-step protocol demonstrates the conversion of the nitro group to a versatile amine,

followed by a standard amide coupling to generate a final product with potential bioactivity.

Diagram 3: Two-Step Synthesis Workflow Reduction of the nitro group followed by amide bond

formation.

Objective: To synthesize a novel N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)amide, a class of

compounds often explored for herbicidal or fungicidal activity.
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Reduction: Iron powder in the presence of ammonium chloride is a classic, cost-effective,

and robust method for reducing aromatic nitro groups (Béchamp reduction). It is often

preferred in process chemistry over catalytic hydrogenation for its safety and scalability.

Amide Coupling: The use of an acyl chloride with a mild base like triethylamine is a standard

and highly efficient method for forming amide bonds from an amine. The reaction is run at 0

°C initially to control the reactivity of the acyl chloride and minimize side reactions.

Part A: Nitro Group Reduction

Table 3: Reagents and Materials for Protocol 2A

Reagent M.W. ( g/mol ) Amount Moles (mmol)

5-Bromo-3-nitro-2-
pyridone

218.99 2.19 g 10.0

Iron Powder (<325

mesh)
55.85 2.80 g 50.0

Ammonium Chloride

(NH₄Cl)
53.49 2.67 g 50.0

| Ethanol / Water (4:1) | - | 50 mL | - |

Step-by-Step Methodology:

Setup: In a 250 mL round-bottom flask, suspend 5-Bromo-3-nitro-2-pyridone (2.19 g, 10.0

mmol), iron powder (2.80 g, 50.0 mmol), and ammonium chloride (2.67 g, 50.0 mmol) in 50

mL of a 4:1 ethanol/water mixture.

Reaction: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring. The reaction is

often exothermic initially. Monitor by TLC until the starting material is consumed (typically 2-3

hours).

Work-up: Cool the reaction to room temperature and filter the mixture through a pad of

Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 20 mL).
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The

resulting crude solid is 3-amino-5-bromo-2-pyridone, which can be used directly in the next

step or purified further by column chromatography if needed.

Part B: Amide Coupling

Table 4: Reagents and Materials for Protocol 2B

Reagent M.W. ( g/mol ) Amount Moles (mmol)

Crude 3-amino-5-
bromo-2-pyridone

189.00 ~1.89 g ~10.0

Dichloromethane

(DCM)
- 50 mL -

Triethylamine (Et₃N) 101.19 2.1 mL 15.0

| Benzoyl Chloride | 140.57 | 1.28 mL | 11.0 |

Step-by-Step Methodology:

Setup: Dissolve the crude 3-amino-5-bromo-2-pyridone from Part A in 50 mL of anhydrous

DCM in a 100 mL flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.

Acylation: Slowly add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise via syringe over 10

minutes, ensuring the temperature remains below 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for an additional 2 hours.

Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a

separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (20 mL),

saturated NaHCO₃ solution (20 mL), and brine (20 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude solid by flash column

chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain

the final amide product.

Self-Validation and Characterization:

¹H NMR: Confirm the presence of the newly formed amide N-H proton and the protons of the

benzoyl group.

IR Spectroscopy: Look for the characteristic amide C=O stretch around 1650-1680 cm⁻¹.

HPLC: Assess the purity of the final compound.

Conclusion
5-Bromo-3-nitro-2-pyridone is a powerful and strategic intermediate for the synthesis of novel

agrochemicals. Its well-defined reactive sites allow for predictable and high-yielding

transformations, making it an ideal starting point for generating diverse chemical libraries. The

protocols outlined here for nucleophilic substitution and nitro-group manipulation represent

fundamental, scalable, and adaptable workflows for researchers aiming to develop the next

generation of effective and sustainable crop protection solutions.

References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazinone-Based
Herbicides.
Semantic Scholar. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from
4-Hydroxy-6-Methylpyridin-2(1H).
Chem-Impex. (n.d.). 5-Bromo-2-hydroxy-3-nitropyridine.
National Institutes of Health (NIH). (2023). Synthesis, Herbicidal Activity, Mode of Action, and
In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
ResearchGate. (2025). Synthesis and Herbicidal Evaluation of Triketone-Containing
Quinazoline-2,4-diones.
Google Patents. (2022). US20220213063A1 - N-[l-(5-BROMO-2-PYRIMIDIN-2-YL-1,2,4-
TRIAZOL-3-YL)ETHYL]-2-CYCLOPROPYL-6-(TRIFLUOROMETHYL)PYRIDINE-4-
CARBOXAMIDE DERIVATIVES AND RELATED COMPOUNDS AS INSECTICIDES.
ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b019287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent
reactions.
J&K Scientific. (n.d.). 5-Bromo-2-nitropyridine | 39856-50-3.
Pharmaffiliates. (n.d.). CAS No : 15862-34-7 | Product Name : 5-Bromo-3-nitro-2(1H)-
pyridinone.
Chem-Impex. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine.
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
ResearchGate. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine
derivatives.
MDPI. (n.d.). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a
Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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